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molecular formula C13H11NO B8607235 6-(2-Methylphenyl)pyridine-2-carbaldehyde

6-(2-Methylphenyl)pyridine-2-carbaldehyde

Cat. No. B8607235
M. Wt: 197.23 g/mol
InChI Key: DXTGMNAAPDNKPA-UHFFFAOYSA-N
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Patent
US04696938

Procedure details

2.8 g of 6-(2-methylphenyl)-2-methylpyridine was dissolved in 180 ml 1,4-dioxane, 1.4 g of selenium dioxide (Aldrich Gold Label) was added and the mixture refluxed for 36 hours. The solids were removed by filtration. Ether was added and the organic extracts washed five times with 100 ml water. After drying over magnesium sulfate and evaporation, 6-(2-methylphenyl)-2-pyridinecarboxaldehyde was afforded as a pale yellow oil (1.4 g).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[C:12]([CH3:14])[CH:11]=[CH:10][CH:9]=1.[Se](=O)=[O:16]>O1CCOCC1>[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:13]=[C:12]([CH:14]=[O:16])[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
CC1=C(C=CC=C1)C1=CC=CC(=N1)C
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
1.4 g
Type
reactant
Smiles
[Se](=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
ADDITION
Type
ADDITION
Details
Ether was added
WASH
Type
WASH
Details
the organic extracts washed five times with 100 ml water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulfate and evaporation

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)C1=CC=CC(=N1)C=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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